1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indolinol
Overview
Description
1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indolinol is a synthetic organic compound belonging to the indoline family It is characterized by the presence of a trifluoromethyl group at the third position of the indoline ring, a phenethyl group at the second position, and a methyl group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indolinol typically involves the following steps:
Formation of the Indoline Ring: The indoline ring can be synthesized through a cyclization reaction involving aniline derivatives and appropriate reagents.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Addition of the Phenethyl Group: The phenethyl group is added via a Friedel-Crafts alkylation reaction using phenethyl chloride and a Lewis acid catalyst.
Methylation: The final step involves the methylation of the nitrogen atom using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indolinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indolinol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indolinol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The phenethyl group contributes to the compound’s binding affinity to specific receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-2-phenethyl-3-(trifluoromethyl)-5-methoxyindoline-3-ol: Similar structure with an additional methoxy group at the fifth position.
1-Methyl-2-phenethyl-3-(trifluoromethyl)indoline: Lacks the hydroxyl group at the third position.
1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indole: Contains an indole ring instead of an indoline ring.
Uniqueness
1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indolinol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. The combination of the trifluoromethyl group with the indoline ring and phenethyl group results in a compound with enhanced stability, lipophilicity, and potential biological activity compared to its analogs.
Properties
IUPAC Name |
1-methyl-2-(2-phenylethyl)-3-(trifluoromethyl)-2H-indol-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO/c1-22-15-10-6-5-9-14(15)17(23,18(19,20)21)16(22)12-11-13-7-3-2-4-8-13/h2-10,16,23H,11-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISPQSQMCJJXWFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(C2=CC=CC=C21)(C(F)(F)F)O)CCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401150591 | |
Record name | 2,3-Dihydro-1-methyl-2-(2-phenylethyl)-3-(trifluoromethyl)-1H-indol-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401150591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
439095-40-6 | |
Record name | 2,3-Dihydro-1-methyl-2-(2-phenylethyl)-3-(trifluoromethyl)-1H-indol-3-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=439095-40-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dihydro-1-methyl-2-(2-phenylethyl)-3-(trifluoromethyl)-1H-indol-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401150591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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